molecular formula C9H14N2O4S2 B13554310 N1-ethyl-N1-methylbenzene-1,4-disulfonamide

N1-ethyl-N1-methylbenzene-1,4-disulfonamide

Cat. No.: B13554310
M. Wt: 278.4 g/mol
InChI Key: BAZSRCTUCOTZOR-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C9H14N2O4S2 and a molecular weight of 278.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N1-methylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of ethyl and methyl groups. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The subsequent alkylation steps may require the use of alkyl halides under basic conditions to introduce the ethyl and methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-methylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-ethyl-N1-methylbenzene-1,4-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-ethyl-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N1-methylbenzene-1,4-disulfonamide
  • N1,N1-dimethylbenzene-1,4-disulfonamide

Uniqueness

Compared to similar compounds, N1-ethyl-N1-methylbenzene-1,4-disulfonamide exhibits unique properties due to the presence of both ethyl and methyl groups. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O4S2

Molecular Weight

278.4 g/mol

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-disulfonamide

InChI

InChI=1S/C9H14N2O4S2/c1-3-11(2)17(14,15)9-6-4-8(5-7-9)16(10,12)13/h4-7H,3H2,1-2H3,(H2,10,12,13)

InChI Key

BAZSRCTUCOTZOR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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